AMMONIUM TETRATHIOTUNGSTATE

Catalog No.
S1778096
CAS No.
13862-78-7
M.F
H8N2S4W-2
M. Wt
348.158
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMMONIUM TETRATHIOTUNGSTATE

CAS Number

13862-78-7

Product Name

AMMONIUM TETRATHIOTUNGSTATE

IUPAC Name

azane;bis(sulfanylidene)tungsten;sulfanide

Molecular Formula

H8N2S4W-2

Molecular Weight

348.158

InChI

InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2

InChI Key

CCFCMIWYHMKPAO-UHFFFAOYSA-L

SMILES

N.N.[SH-].[SH-].S=[W]=S

Ammonium tetrathiotungstate (ATT) is a highly water-soluble, sulfur-rich coordination compound primarily procured as a single-source precursor for the bottom-up synthesis of tungsten disulfide (WS2) nanomaterials, hydrodesulfurization (HDS) catalysts, and solid dry lubricants [1]. Unlike traditional oxidic tungsten salts, ATT contains both tungsten and sulfur in a pre-coordinated molecular state, enabling direct thermal conversion to WS2 without the need for external sulfurization agents [2]. Its compatibility with polar solvents (water, DMF, NMP) makes it highly processable for spin-coating, hydrothermal synthesis, and intercalation workflows, establishing it as a critical raw material for scalable transition metal dichalcogenide (TMDC) manufacturing [2].

Substituting ATT with standard oxidic precursors like ammonium metatungstate (AMT) or ammonium paratungstate (APT) fundamentally alters the manufacturing workflow and increases operational complexity. Oxidic precursors possess strong W–O bonds that require aggressive, high-temperature sulfidation (often exceeding 650 °C) using toxic H2S gas to achieve complete conversion to WS2 [1]. In contrast, ATT's pre-existing W–S bonds allow for complete, low-temperature decomposition [2]. Furthermore, substituting ATT with bulk commercial WS2 powder fails in applications requiring bottom-up fabrication, such as thin-film electronics or catalyst impregnation, because bulk WS2 is insoluble and cannot be spin-coated, printed, or intercalated into layered double hydroxides (LDHs)[1].

Lowering Sulfidation Temperature via Single-Source Decomposition

The strong W–O bonds in conventional oxidic precursors like ammonium metatungstate (AMT) necessitate extreme conditions for complete sulfidation, typically requiring temperatures above 650 °C and prolonged exposure to H2S gas [1]. In contrast, ammonium tetrathiotungstate acts as a single-source precursor, undergoing direct thermal decomposition. Quantitative thermal analysis demonstrates that ATT decomposes to amorphous WS3 between 170–280 °C and fully crystallizes into WS2 between 330–470 °C under inert atmospheres [2]. This eliminates the need for external toxic sulfurizing agents and reduces the required thermal budget by over 200 °C compared to AMT baselines [1].

Evidence DimensionTemperature required for complete WS2 formation
Target Compound Data330–470 °C (direct thermal decomposition)
Comparator Or Baseline>650 °C (ammonium metatungstate + H2S)
Quantified Difference>200 °C reduction in processing temperature
ConditionsInert atmosphere (N2/Ar) for ATT vs. high-pressure H2S for AMT

Procuring ATT drastically lowers the thermal budget and eliminates the safety and infrastructure costs associated with handling toxic H2S gas during WS2 manufacturing.

Enhanced WS2 Slab Stacking for Hydrodesulfurization Catalysis

The choice of tungsten precursor directly dictates the final morphology of supported hydrodesulfurization (HDS) catalysts. High-resolution transmission electron microscopy (HRTEM) studies comparing sulfided catalysts prepared from ATT versus AMT reveal distinct microstructural differences [1]. Catalysts derived from ammonium metatungstate (AMT) predominantly form single-layered WS2 slabs. Conversely, catalysts prepared via the decomposition of ammonium tetrathiotungstate (ATT) yield a significantly higher fraction of multilayered WS2 slabs with optimized edge-site dispersion [1]. This multi-layered morphology directly correlates with higher intrinsic catalytic activity for the hydrodesulfurization of dibenzothiophene compared to AMT-derived baselines[2].

Evidence DimensionWS2 microstructural morphology
Target Compound DataHigh fraction of multilayered WS2 slabs
Comparator Or BaselinePredominantly single-layered WS2 slabs (AMT-derived)
Quantified DifferenceEnhanced multi-layer stacking and edge-site density
ConditionsAlumina-supported catalysts, ex situ/in situ activation

Buyers formulating HDS catalysts must select ATT to achieve the multilayered WS2 active phase required for maximum desulfurization efficiency in heavy petroleum feedstocks.

Enabling Spin-Coated 2D WS2 Homostructures via Solvent Compatibility

Fabricating patterned 2D transition metal dichalcogenide (TMDC) films requires precursors that can be uniformly deposited from solution. Bulk WS2 is insoluble, preventing direct liquid-phase deposition [1]. Ammonium tetrathiotungstate overcomes this by exhibiting high solubility in polar solvent systems, such as dimethylformamide (DMF) combined with n-butylamine and 2-aminoethanol [2]. This solubility allows ATT to be formulated into 50–400 mM precursor inks. When spin-coated and subjected to localized laser annealing, a 50 mM ATT solution yields highly crystalline, single-layer WS2 films, confirmed by a 2LA(M)/A1g Raman peak intensity ratio of 1.9 [2]. This bottom-up processability cannot be achieved with bulk WS2 or insoluble tungsten oxides [1].

Evidence DimensionLiquid-phase processability for thin-film deposition
Target Compound DataSoluble in DMF/amine systems (up to 400 mM) for direct spin-coating
Comparator Or BaselineBulk WS2 powder (insoluble, requires physical vapor deposition)
Quantified DifferenceEnables ambient-condition liquid-phase deposition vs. vacuum-based PVD
ConditionsSpin-coating followed by laser scribing/annealing

For electronic and optoelectronic manufacturing, ATT allows for scalable, low-cost liquid-phase deposition of 2D WS2, bypassing expensive vacuum deposition equipment.

Hydrodesulfurization (HDS) Catalyst Production

ATT is the preferred precursor for synthesizing unsupported or supported Ni-W and Co-W sulfide catalysts. Its ability to decompose directly into highly active, multilayered WS2 slabs makes it a more effective choice than oxidic precursors for the deep desulfurization of heavy crude oil [1].

Intercalation into Layered Double Hydroxides (LDHs)

The WS4(2-) anion from ATT can be ion-exchanged into NiAl-LDH structures. Subsequent calcination yields highly dispersed, fully sulfurized NiWS active phases for advanced hydrotreating applications, completely bypassing the need for external H2S sulfidation [1].

Bottom-Up Synthesis of 2D WS2 Thin Films

Due to its high solubility in DMF and NMP, ATT is utilized for formulating precursor inks used in spin-coating, inkjet printing, and localized laser-annealing of single-to-few-layer WS2 for customized nanoelectronics and optoelectronics [2].

Inorganic Fullerene-like (IF-WS2) Nanomaterial Synthesis

ATT serves as a scalable single-source precursor for the production of WS2 nanotubes and fullerene-like nanospheres via thermal decomposition or microwave-assisted routes, which are heavily utilized as high-performance solid dry lubricants[3].

Dates

Last modified: 08-15-2023

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